molecular formula C17H17NS B14575917 (4R,6R)-6-Methyl-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine CAS No. 61572-60-9

(4R,6R)-6-Methyl-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine

Cat. No.: B14575917
CAS No.: 61572-60-9
M. Wt: 267.4 g/mol
InChI Key: MIFAHMOZPFZHJI-CZUORRHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,6R)-6-Methyl-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine is a heterocyclic compound that features a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,6R)-6-Methyl-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-diphenyl-1,3-thiazolidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(4R,6R)-6-Methyl-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazine ring to a more saturated form, such as a thiazolidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (4R,6R)-6-Methyl-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological effects. These derivatives could serve as lead compounds for the development of new medications targeting various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of (4R,6R)-6-Methyl-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine involves its interaction with specific molecular targets. For instance, if the compound exhibits antimicrobial activity, it may inhibit the function of essential enzymes in microbial cells, leading to cell death. The exact molecular pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    (4R,6R)-6-(hydroxymethyl)-4-methyltetrahydro-2H-pyran-2-one: This compound has a similar ring structure but contains oxygen instead of sulfur.

    4R-cembranoid: A natural cyclic diterpenoid with neuroprotective properties.

Uniqueness

(4R,6R)-6-Methyl-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine is unique due to the presence of both sulfur

Properties

CAS No.

61572-60-9

Molecular Formula

C17H17NS

Molecular Weight

267.4 g/mol

IUPAC Name

(4R,6R)-6-methyl-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine

InChI

InChI=1S/C17H17NS/c1-13-12-16(14-8-4-2-5-9-14)18-17(19-13)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3/t13-,16-/m1/s1

InChI Key

MIFAHMOZPFZHJI-CZUORRHYSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1CC(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.